molecular formula C8H6N4 B11917705 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile

2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B11917705
M. Wt: 158.16 g/mol
InChI Key: RWJDXULDHHTDHE-UHFFFAOYSA-N
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Description

2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The reaction is carried out by heating the initial components in pyridine under reflux conditions. This method allows for the preparation of a library of nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-aminopyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N4/c9-5-6-7-3-1-2-4-12(7)11-8(6)10/h1-4H,(H2,10,11)

InChI Key

RWJDXULDHHTDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)N)C#N

Origin of Product

United States

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